molecular formula C21H18FNO3 B12589196 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-41-8

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12589196
CAS No.: 648924-41-8
M. Wt: 351.4 g/mol
InChI Key: OMUQIOVIXRBGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound with the molecular formula C21H18NO3F. This compound is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a phenylethoxy group attached to a benzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in binding to target proteins, influencing their activity and function. The phenylethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of a single fluorine atom and a hydroxyl group allows for selective interactions with target proteins, making it a valuable compound in various research applications.

Properties

CAS No.

648924-41-8

Molecular Formula

C21H18FNO3

Molecular Weight

351.4 g/mol

IUPAC Name

4-fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H18FNO3/c22-16-9-10-19(20(24)13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25)

InChI Key

OMUQIOVIXRBGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.